![molecular formula C7H15NO B2959969 3-Piperidinemethanol, 1-methyl-, (3S)- CAS No. 205194-35-0](/img/structure/B2959969.png)
3-Piperidinemethanol, 1-methyl-, (3S)-
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Description
3-Piperidinemethanol, 1-methyl-, (3S)-, is an organic compound with a molecular formula of C5H11NO. It is a colorless liquid with a mild, amine-like odor. 3-Piperidinemethanol, 1-methyl-, (3S)- is a versatile chemical that has been used in a variety of scientific and industrial applications, including drug synthesis and research.
Scientific Research Applications
Gastric Antisecretory Agents
The structural modifications of piperidine derivatives have led to the development of compounds like fenoctimine, which exhibits gastric antisecretory properties without anticholinergic activity, making it a candidate for peptic ulcer disease treatment. This demonstrates the utility of piperidine modifications in creating more targeted therapies (Scott et al., 1983).
Neuroprotective Agents
Piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, with compounds like CP-101,606 showing promise as neuroprotective agents without the side effects typically associated with NMDA antagonists. This highlights the potential for piperidine-based compounds in treating neurological conditions (Chenard et al., 1995).
Anticonvulsant and Antinociceptive Activity
The synthesis of new hybrid molecules combining the chemical fragments of known antiepileptic drugs with piperidines has shown promising anticonvulsant and antinociceptive activities, suggesting a potential for these compounds in epilepsy and pain management (Kamiński et al., 2016).
LSD1 Inhibitors for Cancer Treatment
Piperidine-containing compounds have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target for certain cancers. These inhibitors can increase cellular methylation and inhibit the proliferation of leukemia and solid tumor cells, offering a new approach to cancer therapy (Wu et al., 2016).
Analytical Chemistry Applications
Piperidine derivatives have been utilized in the synthesis of various chemical structures for analytical purposes. For example, the novel synthesis approaches for thiazolo[3, 2]pyridines containing pyrazolyl moiety demonstrate the versatility of piperidine derivatives in facilitating chemical reactions and producing compounds with potential antimicrobial activity (El-Emary et al., 2005).
properties
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinemethanol, 1-methyl-, (3S)- |
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